methyl 4-ethyl-5-methyl-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate
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Overview
Description
Methyl 4-ethyl-5-methyl-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate is a complex organic compound that features a unique combination of chromene and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-ethyl-5-methyl-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2-oxo-2H-chromene-3-carboxylic acid with ethyl 4-ethyl-5-methylthiophene-3-carboxylate in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethyl-5-methyl-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The chromene moiety can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide (NaOH).
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at 0°C.
Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.
Substitution: Aqueous NaOH at reflux temperature.
Major Products
Oxidation: Thiophene sulfoxide derivatives.
Reduction: Chroman derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 4-ethyl-5-methyl-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of methyl 4-ethyl-5-methyl-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The chromene and thiophene moieties contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-ethyl-5-methyl-2-(2-oxo-2H-chromene-3-amido)thiophene-2-carboxylate
- Ethyl 4-ethyl-5-methyl-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate
- Methyl 4-ethyl-5-methyl-2-(2-oxo-2H-chromene-3-amido)furan-3-carboxylate
Uniqueness
Methyl 4-ethyl-5-methyl-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate is unique due to its specific combination of chromene and thiophene rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H17NO5S |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
methyl 4-ethyl-5-methyl-2-[(2-oxochromene-3-carbonyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C19H17NO5S/c1-4-12-10(2)26-17(15(12)19(23)24-3)20-16(21)13-9-11-7-5-6-8-14(11)25-18(13)22/h5-9H,4H2,1-3H3,(H,20,21) |
InChI Key |
LKYWEYUVGYREJY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC3=CC=CC=C3OC2=O)C |
Origin of Product |
United States |
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